molecular formula C12H13Cl4N5O B2529954 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide CAS No. 303024-31-9

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide

Cat. No. B2529954
CAS RN: 303024-31-9
M. Wt: 385.07
InChI Key: NKISBMWYNJHMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as TPCA-1 and is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation.

Mechanism of Action

The mechanism of action of TPCA-1 involves the inhibition of the NF-κB pathway. TPCA-1 binds to the active site of the protein kinase, IKKβ, which phosphorylates IκBα, leading to its degradation and the activation of NF-κB. By inhibiting the phosphorylation of IκBα, TPCA-1 prevents the activation of NF-κB and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. TPCA-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that TPCA-1 has therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPCA-1 is its specificity for the NF-κB pathway. TPCA-1 has been shown to be highly selective for IKKβ and does not inhibit other protein kinases. This specificity makes TPCA-1 a valuable tool for studying the role of NF-κB in various cellular processes. However, one limitation of TPCA-1 is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
List of

Future Directions

For research include the development of more potent and selective inhibitors of the NF-κB pathway, investigation of the therapeutic potential of TPCA-1 in combination with other drugs, and study of the effects of TPCA-1 on other cellular processes and pathways.

Synthesis Methods

The synthesis of TPCA-1 involves the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloro-1-(6-chloropurin-9-yl)ethanol in the presence of a base. The reaction produces TPCA-1 in high yield and purity. This synthesis method has been optimized to produce TPCA-1 on a large scale for research purposes.

Scientific Research Applications

TPCA-1 has been extensively used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor, IκBα. This inhibition leads to the downregulation of NF-κB target genes and has been shown to have therapeutic potential in various diseases.

properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl4N5O/c1-11(2,3)10(22)20-9(12(14,15)16)21-5-19-6-7(13)17-4-18-8(6)21/h4-5,9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKISBMWYNJHMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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